molecular formula C17H20ClNO2 B13459352 4-Chloro-2-({[(2-hydroxy-3-methylphenyl)methyl](methyl)amino}methyl)-6-methylphenol CAS No. 3534-81-4

4-Chloro-2-({[(2-hydroxy-3-methylphenyl)methyl](methyl)amino}methyl)-6-methylphenol

Cat. No.: B13459352
CAS No.: 3534-81-4
M. Wt: 305.8 g/mol
InChI Key: SEQPALHQCJBUCE-UHFFFAOYSA-N
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Description

4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol is an organic compound with a complex structure that includes a chloro-substituted phenol ring and an amino-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol typically involves multiple steps. One common method includes the reaction of 2-hydroxy-3-methylbenzylamine with 4-chloro-6-methylphenol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and other reduced forms.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The amino-methyl group can also interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A simpler compound with similar structural features but lacking the amino-methyl group.

    4-Chloro-2-methylphenol: Another related compound with a different substitution pattern on the phenol ring.

Uniqueness

4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol, with the CAS number 3534-81-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C17H20ClNO2C_{17}H_{20}ClNO_2 with a molecular weight of approximately 305.799 g/mol. The compound features a chloro group and several functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC17H20ClNO2
Molecular Weight305.799 g/mol
LogP4.0
PSA43.7 Å

The biological activity of this compound has been investigated in various studies, focusing on its interactions with specific biological targets and pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic processes. For instance, studies have indicated that it may inhibit carbohydrate-hydrolyzing enzymes, which can be beneficial in managing conditions like diabetes by regulating glucose levels .
  • Antioxidant Activity : Preliminary research suggests that this compound exhibits antioxidant properties, which could play a role in protecting cells from oxidative stress .
  • Polypharmacology : Recent advances in machine learning have identified this compound as a potential ligand for multiple protein targets, suggesting its utility in drug discovery and development .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activities of 4-Chloro-2-({(2-hydroxy-3-methylphenyl)methylamino}methyl)-6-methylphenol:

Case Study 1: Enzymatic Activity

A study profiling various chemicals for their enzymatic activity found that this compound inhibited specific enzymes at concentrations below 10 μM, indicating significant bioactivity .

Case Study 2: Antioxidant Effects

In vitro assays demonstrated that the compound could scavenge free radicals effectively, supporting its classification as an antioxidant agent. This property is crucial for therapeutic applications aimed at reducing oxidative damage in cells .

Toxicological Profile

The toxicological profile of the compound has been explored through various assays:

  • AC50 Values : The concentration required to inhibit 50% of the maximum activity (AC50) was determined for several assays, indicating a promising safety margin for therapeutic use .
  • Comparative Toxicity : The compound was compared with other known toxicants in the ToxCast database, revealing a lower toxicity profile relative to many pharmaceuticals and environmental chemicals .

Properties

CAS No.

3534-81-4

Molecular Formula

C17H20ClNO2

Molecular Weight

305.8 g/mol

IUPAC Name

4-chloro-2-[[(2-hydroxy-3-methylphenyl)methyl-methylamino]methyl]-6-methylphenol

InChI

InChI=1S/C17H20ClNO2/c1-11-5-4-6-13(16(11)20)9-19(3)10-14-8-15(18)7-12(2)17(14)21/h4-8,20-21H,9-10H2,1-3H3

InChI Key

SEQPALHQCJBUCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CN(C)CC2=C(C(=CC(=C2)Cl)C)O)O

Origin of Product

United States

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